2-Nitro-pyridin-4-ylamine hydrochloride 2-Nitro-pyridin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1187929-34-5
VCID: VC2831088
InChI: InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H
SMILES: C1=CN=C(C=C1N)[N+](=O)[O-].Cl
Molecular Formula: C5H6ClN3O2
Molecular Weight: 175.57 g/mol

2-Nitro-pyridin-4-ylamine hydrochloride

CAS No.: 1187929-34-5

Cat. No.: VC2831088

Molecular Formula: C5H6ClN3O2

Molecular Weight: 175.57 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-pyridin-4-ylamine hydrochloride - 1187929-34-5

Specification

CAS No. 1187929-34-5
Molecular Formula C5H6ClN3O2
Molecular Weight 175.57 g/mol
IUPAC Name 2-nitropyridin-4-amine;hydrochloride
Standard InChI InChI=1S/C5H5N3O2.ClH/c6-4-1-2-7-5(3-4)8(9)10;/h1-3H,(H2,6,7);1H
Standard InChI Key KVSZUUAIPGULCW-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1N)[N+](=O)[O-].Cl
Canonical SMILES C1=CN=C(C=C1N)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Identification

2-Nitro-pyridin-4-ylamine hydrochloride is derived from the parent compound 2-Nitro-4-pyridinamine through salt formation with hydrochloric acid. The base compound features a pyridine ring with a nitro group at position 2 and an amino group at position 4. The salt formation occurs through protonation of a basic nitrogen atom, likely the pyridine nitrogen or the amino group.

Basic Structural Features

The central structure consists of a six-membered pyridine ring with three key functional elements:

  • A nitrogen atom in the ring (position 1)

  • A nitro group (-NO₂) at position 2

  • An amino group (-NH₂) at position 4

  • Hydrochloride counterion (HCl)

Physical and Chemical Properties

While the search results don't specifically detail the hydrochloride salt form, properties can be extrapolated from the parent compound with appropriate adjustments for salt formation. The free base 2-Nitro-4-pyridinamine has the following documented properties:

PropertyFree Base Value (2-Nitro-4-pyridinamine)Predicted Hydrochloride Salt Value
Molecular FormulaC₅H₅N₃O₂C₅H₅N₃O₂·HCl
Molecular Weight139.112 g/mol 175.57 g/mol (calculated)
Density1.4±0.1 g/cm³ Likely higher than free base
Boiling Point382.3±22.0 °C at 760 mmHg Likely decomposes before boiling
Flash Point185.0±22.3 °C Typically higher than free base
AppearanceSolid, likely crystallineCrystalline solid, possibly hygroscopic
SolubilityModerately soluble in organic solventsEnhanced water solubility compared to free base

Salt formation typically enhances water solubility while potentially decreasing solubility in non-polar organic solvents compared to the parent compound.

Synthesis Methods

Nitration Approach

One possible synthesis route involves selective nitration of an appropriate aminopyridine precursor:

  • Start with 4-aminopyridine

  • Perform controlled nitration using a nitrating mixture (nitric acid and sulfuric acid) under specific temperature conditions

  • Convert the resulting 2-nitro-4-aminopyridine to the hydrochloride salt

The nitration step requires careful control as indicated in related syntheses: "precursor compound 4-chloro-2-amino pyridine thus obtained is further subjected to nitration using nitrating mixture (nitric acid and sulphuric acid), which results in the formation of nitropyridine compound" .

Alternative Synthetic Pathway

Another potential route based on the patent information provided:

  • Start with 4-chloro-2-aminopyridine

  • Perform nitration to obtain 4-chloro-2-amino-3-nitropyridine

  • Perform nucleophilic aromatic substitution of the chloro group with an amino group

  • Form the hydrochloride salt through treatment with HCl

Salt Formation

The conversion of 2-Nitro-4-pyridinamine to its hydrochloride salt would typically involve:

  • Dissolving the free base in an appropriate organic solvent (such as diethyl ether or ethanol)

  • Treatment with anhydrous HCl gas or concentrated HCl solution

  • Precipitation of the hydrochloride salt

  • Purification through filtration and recrystallization

Spectroscopic Characterization

Predicted Spectral Features

Based on the structural features of 2-Nitro-pyridin-4-ylamine hydrochloride, the following spectroscopic characteristics would be expected:

Infrared Spectroscopy

The IR spectrum would likely display characteristic bands including:

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
N-H stretching (amine)3500-3300Primary amine stretching modes
C=C and C=N stretching1650-1580Pyridine ring vibrations
NO₂ asymmetric stretching1550-1500Nitro group
NO₂ symmetric stretching1350-1300Nitro group
C-N stretching1340-1250Amino and nitro attachments to pyridine
N-H+ stretching2800-2400Salt formation (broad)

These assignments are comparable to those observed in related pyrimidine derivatives which show "IR (KBr, cm-1): 3503, 3380 (-NH2 free and H-bonded), 1669 (C=N), 1513 (=C=C=), 2937 (C-H stretch), 998, 812 (ring breathing mode)" .

NMR Spectroscopy

The ¹H NMR spectrum would likely show:

  • Aromatic protons of the pyridine ring: δ 7.5-8.5 ppm

  • Amino group protons: δ 6.0-7.0 ppm (shifted downfield due to salt formation)

  • Signals would be affected by the electron-withdrawing nitro group and the salt formation

The ¹³C NMR spectrum would likely show:

  • Carbon signals from the pyridine ring: δ 120-160 ppm

  • Carbon bearing the nitro group: δ 140-150 ppm

  • Carbon bearing the amino group: δ 145-155 ppm

These predictions align with observed patterns in similar compounds where "¹H NMR (400 MHz, CDCl3, ppm): 7.66-7.33 (10H, m, Ar-H), 5.51 (1H, s, -CH pyrimidine), 4.10 (2H, s, -NH2 pyrimidine)" for related heterocyclic structures.

Applications and Significance

Chemical Reactivity

The compound presents three distinct reactive sites:

  • The pyridine nitrogen (basic site)

  • The nitro group (electron-withdrawing, reducible)

  • The amino group (nucleophilic)

This combination of functional groups provides versatile chemical reactivity, making it useful as a building block in organic synthesis.

Pharmaceutical Relevance

Nitropyridine derivatives often serve as intermediates in pharmaceutical synthesis. The specific arrangement of functional groups in 2-Nitro-pyridin-4-ylamine hydrochloride may confer useful properties:

  • The amino group provides a site for further functionalization

  • The nitro group can be reduced to an amino group, creating diamine derivatives

  • The pyridine ring is a privileged structure in medicinal chemistry

  • The salt form typically offers improved solubility for biological testing

Synthetic Utility

The compound could serve as:

  • A building block for more complex heterocyclic structures

  • An intermediate in the synthesis of pharmaceutical compounds

  • A reagent for specific chemical transformations

  • A starting material for the preparation of functionalized pyridines

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